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Compound of Interest

Compound Name: 1,3,5-Triazinane

Cat. No.: B094176

A comprehensive comparison of modern analytical techniques for the structural elucidation and
purity assessment of 1,3,5-triazinane derivatives, complete with experimental data and
detailed protocols for researchers, scientists, and drug development professionals.

The 1,3,5-triazinane ring system is a key pharmacophore in a diverse range of biologically
active compounds. Its derivatives have garnered significant attention in medicinal chemistry
due to their potential as antimicrobial, anticancer, and antiviral agents.[1] Robust and reliable
analytical methodologies are therefore paramount for the synthesis, characterization, and
quality control of these promising therapeutic candidates. This guide provides a comparative
overview of the most common analytical techniques employed for the characterization of 1,3,5-
triazinane derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance
Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass
Spectrometry (MS), and X-ray Crystallography.

Spectroscopic and Chromatographic Fingerprinting

The choice of analytical technique is dictated by the specific information required, such as
structural confirmation, purity assessment, or the determination of physicochemical properties.
The following sections detail the principles, experimental considerations, and comparative data
for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Molecular Skeleton
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NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of 1,3,5-
triazinane derivatives in solution. Both *H and 3C NMR provide detailed information about the
chemical environment of individual atoms, allowing for the unambiguous assignment of the

molecular structure.
Key Observables:

e 1H NMR: The chemical shifts of the methylene protons on the triazinane ring typically appear
in the range of 4.0-5.0 ppm, influenced by the nature of the N-substituents. Protons on the N-
substituents will have characteristic chemical shifts depending on their electronic
environment.

e 13C NMR: The carbon atoms of the triazinane ring resonate in the range of 70-80 ppm. The
chemical shifts of the substituent carbons provide valuable information for confirming the
overall structure.

Comparative NMR Data for Selected 1,3,5-Triazinane Derivatives:
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High-Performance Liquid Chromatography (HPLC):
Assessing Purity and Quantity

HPLC is the workhorse for purity assessment and quantification of 1,3,5-triazinane derivatives.
Reversed-phase chromatography using C18 columns is the most common approach, offering
excellent separation based on the hydrophobicity of the analytes.

Key Parameters:

o Stationary Phase: C18-bonded silica is the most widely used stationary phase for the
separation of 1,3,5-triazinane derivatives.[5]

* Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and water
or a buffer is commonly employed. The organic modifier content is adjusted to achieve
optimal retention and separation.[5]

o Detection: UV detection is frequently used, as the triazine ring and any aromatic substituents
exhibit chromophores.

Comparative HPLC Data for Selected 1,3,5-Triazine Derivatives:
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the
functional groups present in a molecule. For 1,3,5-triazinanes, FTIR is particularly useful for
confirming the presence of the triazinane ring and identifying the nature of the N-substituents.

Key Vibrational Bands:

e Triazine Ring Vibrations: The 1,3,5-triazine ring exhibits characteristic absorption bands in
the fingerprint region, typically around 1550-1400 cm~1.[7]

e C-N Stretching: The stretching vibrations of the C-N bonds within the ring and to the
substituents are also observed.

» N-H Stretching: For derivatives with N-H bonds, a characteristic stretching vibration is
observed in the region of 3300-3500 cm™1.
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» Substituent Vibrations: The characteristic absorption bands of the functional groups on the

N-substituents (e.g., C=0, aromatic C=C) can be readily identified.

Characteristic FTIR Absorption Bands for 1,3,5-Triazinane Derivatives:

Absorption Range

Functional Group Intensity Reference
(cm™)
Triazine Ring (in-plane
o ~1550 Strong [7]
vibration)
Triazine Ring ~1470 Strong [7]
Triazine Ring ~810 Strong [8]
N-H Stretch 3300 - 3500 Medium General
C=N Stretch (in
hydrazone 1536 - 1581 Medium [2]
derivatives)
C=C Stretch )
] 1440 - 1516 Medium [2]
(aromatic)
C-0O Stretch (in
o ~1300 Strong [8]
methoxy derivatives)
C-H Stretch (aromatic) 3000 - 3100 Medium General
C-H Stretch (aliphatic) 2850 - 3000 Medium General

Mass Spectrometry (MS): Determining Molecular Weight
and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of 1,3,5-

triazinane derivatives and for obtaining structural information through the analysis of

fragmentation patterns. Both Electron lonization (EI) and Electrospray lonization (ESI) are

commonly used ionization techniques.

Key Information:
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e Molecular lon Peak (M*): Provides the molecular weight of the compound.

o Fragmentation Pattern: The fragmentation of the molecular ion provides valuable clues about
the structure of the molecule, particularly the nature and attachment of the substituents.
Common fragmentation pathways for 1,3,5-triazinanes involve cleavage of the N-substituent
bonds and fragmentation of the triazinane ring itself.

Common Fragmentation Patterns of 1,3,5-Triazinane Derivatives:

The fragmentation of 1,3,5-triazinanes is highly dependent on the nature of the N-substituents.
For N-alkyl derivatives, a common fragmentation is the loss of the alkyl group. For more
complex substituents, the fragmentation pattern can be more intricate, but often involves
characteristic losses that can be used for structural confirmation. The NIST Mass Spectrometry
Data Center provides a valuable resource for the mass spectra of various compounds,
including 1,3,5-triazine.[9]

X-ray Crystallography: The Definitive Solid-State
Structure

For crystalline 1,3,5-triazinane derivatives, single-crystal X-ray diffraction provides the most
definitive and detailed three-dimensional structural information, including bond lengths, bond
angles, and conformational details.

Key Data Obtained:
o Crystal System and Space Group: Describes the symmetry of the crystal lattice.
» Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal.

o Atomic Coordinates: The precise location of each atom in the unit cell, which allows for the
determination of the complete molecular structure.

Example Crystallographic Data for a 1,3,5-Triazinane Derivative:

For 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-
yl)hydrazineylidene)indolin-2-One, the crystal system is triclinic with the space group P-1. The
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unit cell parameters are a = 10.3368(6) A, b = 11.9804(8) A, ¢ = 12.7250(5) A, a = 100.904(4)°,
B = 107.959(4)°, and y = 109.638(6)°.[10]

Experimental Workflows and Protocols

To ensure the acquisition of high-quality and reproducible data, it is essential to follow well-

defined experimental protocols.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized 1,3,5-triazinane derivative.
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A typical experimental workflow for 1,3,5-triazinane characterization.
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Detailed Experimental Protocols

Sample Preparation: Dissolve 5-10 mg of the 1,3,5-triazinane derivative in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition: Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse
angle, relaxation delay, number of scans). Subsequently, acquire the 13C NMR spectrum,
which may require a larger number of scans due to the lower natural abundance of the 13C
isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Spectral Analysis: Integrate the signals in the *H NMR spectrum to determine the relative
number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to
elucidate the molecular structure.

Sample Preparation: Prepare a stock solution of the 1,3,5-triazinane derivative in a suitable
solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL). Further dilute
the stock solution with the mobile phase to an appropriate concentration for analysis. Filter
the sample through a 0.45 pm syringe filter before injection.[4]

Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable
baseline is achieved. Set the column temperature and detector wavelength.

Data Acquisition: Inject a fixed volume of the sample solution onto the column. Record the
chromatogram.

Data Analysis: Identify the peak corresponding to the 1,3,5-triazinane derivative based on its
retention time. Determine the purity of the sample by calculating the peak area percentage.
For quantitative analysis, a calibration curve should be constructed using standard solutions
of known concentrations.
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Sample Preparation (KBr Pellet Method): Grind a small amount of the solid 1,3,5-triazinane
derivative with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the
mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition: Record the infrared spectrum over the desired wavenumber range (e.qg.,
4000-400 cm™1).

Spectral Analysis: Identify the characteristic absorption bands corresponding to the
functional groups present in the molecule.

Sample Preparation: Prepare a dilute solution of the 1,3,5-triazinane derivative in a suitable
volatile solvent (e.g., methanol, acetonitrile).

Instrument Setup: Introduce the sample into the mass spectrometer via a suitable inlet
system (e.qg., direct infusion for ESI, or coupled with a gas chromatograph for El). Set the
ionization source parameters.

Data Acquisition: Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Spectral Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to obtain structural information.

Crystal Growth: Grow single crystals of the 1,3,5-triazinane derivative of suitable size and
quality, typically by slow evaporation of a saturated solution.

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

Data Collection: Place the mounted crystal in the X-ray diffractometer. Collect the diffraction
data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell
parameters and space group. Solve the crystal structure using direct methods or Patterson
methods. Refine the atomic positions and thermal parameters to obtain the final, accurate
molecular structure.
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Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and the type of information obtained
from each analytical technique in the characterization of 1,3,5-triazinane derivatives.
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Logical relationship of analytical techniques for 1,3,5-triazinane analysis.

Conclusion

The comprehensive characterization of 1,3,5-triazinane derivatives relies on the synergistic
application of multiple analytical techniques. NMR spectroscopy and mass spectrometry are
indispensable for unambiguous structural elucidation, while HPLC is the gold standard for
purity assessment and quantification. FTIR spectroscopy provides a rapid means of identifying
key functional groups, and X-ray crystallography offers the ultimate insight into the three-
dimensional molecular architecture in the solid state. By employing the methodologies and
comparative data presented in this guide, researchers can confidently and accurately
characterize novel 1,3,5-triazinane derivatives, paving the way for their further development in
various scientific and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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